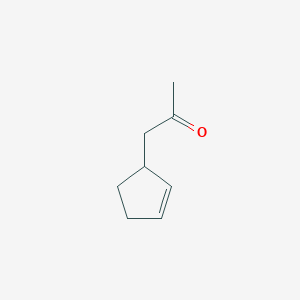

1-(2-Cyclopentenyl)-2-propanone

Description

Properties

IUPAC Name |

1-cyclopent-2-en-1-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h2,4,8H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAJIBPLECWWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295570 | |

| Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-24-8 | |

| Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Cyclopentenyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 105-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-cyclopentenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Cyclopentenyl)-2-propanone

This guide provides a comprehensive technical overview of 1-(2-Cyclopentenyl)-2-propanone (CAS No. 105-24-8), a versatile ketone incorporating a reactive cyclopentenyl moiety. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's core properties, synthesis, reactivity, and potential applications, grounding all information in established scientific principles and methodologies.

Core Compound Identity and Properties

This compound is a carbocyclic ketone with significant utility as a synthetic intermediate. Its structure, featuring both a ketone carbonyl group and an allylic system within a five-membered ring, imparts a unique reactivity profile.

Chemical and Physical Data

A summary of the key identification and physical properties for this compound is presented below. While exact experimental values for boiling point and density are not consistently reported in literature, computed properties and data from analogous structures provide reliable estimates.

| Property | Value | Source(s) |

| CAS Number | 105-24-8 | [1] |

| Molecular Formula | C₈H₁₂O | [1] |

| Molecular Weight | 124.18 g/mol | [1] |

| IUPAC Name | 1-(cyclopent-2-en-1-yl)propan-2-one | [1] |

| Synonyms | 2-Cyclopentenyl-1-acetone, 1-(2-Cyclopentenyl)acetone | [1][2] |

| Appearance | Colorless to pale yellow liquid | - |

| Solubility | Moderately soluble in organic solvents; limited in water | - |

| XLogP3 (Computed) | 1.4 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While a publicly available, fully interpreted high-resolution spectrum for this specific isomer is scarce, the expected spectral features can be reliably predicted based on its functional groups and structural analogues.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl protons of the cyclopentenyl ring (typically in the 5.5-6.0 ppm region), the allylic and aliphatic protons on the ring, the methylene bridge protons adjacent to the carbonyl, and a characteristic singlet for the methyl protons of the acetone moiety (around 2.1 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR would feature signals for the carbonyl carbon (typically >200 ppm), two sp² hybridized carbons of the alkene, and several sp³ hybridized carbons corresponding to the ring and side-chain methylene and methyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the C=O (ketone) stretch, expected around 1715 cm⁻¹. Other key signals include those for the vinylic C-H stretch (above 3000 cm⁻¹) and the C=C stretch (around 1650 cm⁻¹).[1]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 124, with fragmentation patterns characteristic of ketones, such as McLafferty rearrangement and alpha-cleavage.[1]

Synthesis and Handling

The synthesis of this compound is most practically achieved through the alkylation of cyclopentadiene, leveraging the acidity of its methylene protons.

Mechanistic Principle: Alkylation of Cyclopentadienyl Anion

The synthesis hinges on the deprotonation of cyclopentadiene to form the aromatic and highly nucleophilic cyclopentadienyl anion. This anion then acts as a potent nucleophile in an Sₙ2 reaction with an acetone synthon, such as chloroacetone.

Diagram: Synthesis pathway via cyclopentadienyl anion.

Experimental Protocol: Synthesis via Alkylation

This protocol is a representative procedure based on established methods for cyclopentadienyl anion alkylation.[3][4] Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

-

Preparation of Cyclopentadienyl Sodium:

-

Freshly crack dicyclopentadiene by heating to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation (b.p. 41-42 °C). Keep the monomer chilled on ice to prevent dimerization.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the freshly cracked cyclopentadiene (1.0 equivalent) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until hydrogen gas evolution ceases. The formation of a pink or reddish solution indicates the presence of the cyclopentadienyl anion.

-

-

Alkylation Reaction:

-

Cool the solution of cyclopentadienyl sodium back to 0 °C.

-

Add chloroacetone (1.0 equivalent) dropwise via a syringe, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours or until TLC analysis indicates the consumption of the starting materials.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield the desired this compound.

-

Safety and Handling

This compound is a flammable liquid and should be handled with care.[1] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation if inhaled.[1]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautions: Use in a well-ventilated area, away from ignition sources. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable building block in organic synthesis. Its reactivity is primarily dictated by the α,β-unsaturated ketone system (via the cyclopentenyl ring) and the enolizable ketone.

Conjugate (Michael) Addition

The β-carbon of the cyclopentenyl double bond is electrophilic and susceptible to attack by soft nucleophiles in a Michael (or 1,4-conjugate) addition reaction. This is a powerful method for forming new carbon-carbon and carbon-heteroatom bonds.[5][6][7]

Diagram: General mechanism of a Michael Addition.

-

Causality: The polarization of the π-system by the electron-withdrawing carbonyl group renders the β-carbon electron-deficient. Soft nucleophiles, such as organocuprates (Gilman reagents), thiols, and secondary amines, preferentially attack this site over the harder carbonyl carbon, leading to the thermodynamically favored 1,4-adduct.[7][8]

Other Synthetic Transformations

-

Diels-Alder Reactions: The electron-deficient double bond can act as a dienophile in [4+2] cycloaddition reactions, providing a route to complex polycyclic systems.[9]

-

Enolate Chemistry: The protons alpha to the carbonyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then be reacted with various electrophiles (e.g., alkyl halides, aldehydes) to functionalize the side chain.

Applications in Drug Discovery and Biology

The cyclopentenone motif is a recognized pharmacophore present in numerous biologically active natural products, including prostaglandins.[10][11] These compounds often exhibit antiviral and enzyme-inhibitory activities, making this compound and its derivatives compounds of interest for screening and development.

Potential as an Antiviral Agent

Cyclopentenone-containing molecules, particularly certain prostaglandins, are known to inhibit the replication of various viruses.[10][12] The proposed mechanism often involves the induction of a cellular stress response, including the expression of heat-shock proteins, which creates an inhospitable environment for viral replication.[10] The electrophilic nature of the α,β-unsaturated ketone can also lead to covalent modification of viral or host proteins essential for the viral life cycle.

Representative Protocol: In Vitro Antiviral Assay (Cytopathic Effect Inhibition)

This is a generalized protocol to screen for antiviral activity. Specific cell lines, viruses, and concentrations must be optimized for the system under study.

-

Cell Culture: Seed a 96-well plate with a suitable host cell line (e.g., MDCK for influenza, Vero for herpesviruses) to achieve ~90% confluency after 24 hours.

-

Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.

-

Infection and Treatment:

-

Remove the growth medium from the cells.

-

Add the compound dilutions to the wells.

-

Infect the cells with a predetermined titer of the virus (e.g., a multiplicity of infection of 0.01). Include virus-only (positive control) and cell-only (negative control) wells.

-

-

Incubation: Incubate the plate at 37 °C in a CO₂ incubator for 48-72 hours, or until the cytopathic effect (CPE) is complete in the virus control wells.

-

Quantification of Viability:

-

Assess cell viability using a suitable assay, such as the Neutral Red uptake assay or MTT assay.

-

Read the absorbance on a plate reader.

-

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the controls. Determine the 50% effective concentration (EC₅₀) from the resulting dose-response curve.[13]

Enzyme Inhibition

The electrophilic nature of α,β-unsaturated ketones makes them potential covalent inhibitors of enzymes, particularly those with a nucleophilic cysteine residue in their active site.[14] The thiol group of cysteine can act as a Michael donor, attacking the β-carbon of the cyclopentenone ring and forming a covalent adduct, thereby irreversibly inhibiting enzyme activity. This mechanism is relevant for targeting enzymes like glutathione S-transferases or certain proteases.[14][15][16]

Representative Protocol: Enzyme Inhibition Assay

This is a generalized protocol for assessing enzyme inhibition. The specific enzyme, substrate, and detection method must be chosen appropriately.

-

Reagent Preparation:

-

Prepare a stock solution of the target enzyme in a suitable assay buffer.

-

Prepare a stock solution of the enzyme's substrate.

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow to pre-incubate for a defined period (e.g., 15-30 minutes) to permit interaction.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time by measuring the formation of product or consumption of substrate using a plate reader (e.g., absorbance or fluorescence).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Conclusion

This compound is a valuable chemical entity with a well-defined reactivity profile centered on its ketone and α,β-unsaturated functionalities. Its straightforward synthesis from inexpensive starting materials and its capacity for further elaboration through Michael additions and other transformations make it a versatile intermediate for organic synthesis. Furthermore, the presence of the reactive cyclopentenone core suggests its potential as a lead compound in the discovery of new enzyme inhibitors and antiviral agents, warranting its consideration in screening libraries for drug development programs. This guide provides the foundational knowledge required for its synthesis, handling, and application in a research setting.

References

- Santoro, M. G. (1997). Antiviral activity of cyclopentenone prostanoids. Trends in Microbiology, 5(7), 276-281.

- Ankel, H., & R. R. R. (1992). Antiviral effect of cyclopentenone prostaglandins on vesicular stomatitis virus replication. Journal of General Virology, 73(3), 649-656.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 98095, this compound. Retrieved from [Link].

- Sidwell, R. A., & Smee, D. F. (2000). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 44(11), 2973–2978.

- van Iersel, M. L., et al. (1996). Interactions of alpha, beta-unsaturated aldehydes and ketones with human glutathione S-transferase P1-1. Chemico-Biological Interactions, 102(3), 195-210.

- Trost, B. M., & Romero, A. G. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(18), 11956-12023.

- El-Husseiny, W. M., et al. (2018). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 507-518.

-

PubMed. (2018). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Retrieved from [Link].

- Renault, J., et al. (1994). Synthesis and Antiviral Study of Cyclopentano [d] Pyrimidine-2,4-diones and Octahydroquinazoline-2,4-diones Acyclic Nucleosides as Potential Anti-HIV Agents. Nucleosides and Nucleotides, 13(6-7), 1535-1544.

-

Chemsrc. (2024). 2-Propanone,1-cyclopentyl- | CAS#:1122-98-1. Retrieved from [Link].

-

Cheméo. (n.d.). Chemical Properties of 2-Propanone, 1-cyclopentyl- (CAS 1122-98-1). Retrieved from [Link].

-

Organic Chemistry Explained. (2019, January 10). examples of Michael additions [Video]. YouTube. [Link]

-

NROChemistry. (n.d.). Michael Reaction. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 142189, 1-(2-Propenyl)cyclopentene. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). 2-Propanone, 1-cyclopentyl-. In NIST Chemistry WebBook. Retrieved from [Link].

- BenchChem. (n.d.). Application Notes and Protocols: C-C Bond Formation via Reaction of Sodium Cyclopentadienide with Alkyl Halides.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 129663356, Cyclopentyl 1-cyclopentyl-2-propanone. Retrieved from [Link].

-

Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

- Aitken, D. J., et al. (2014). Recent Progress in the Synthetic Assembly of 2-Cyclopentenones. Synthesis, 46(1), 1-24.

- Rieth, R. D., et al. (1952). Alkylation of cyclopentadienes. U.S.

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link].

- Google Patents. (1996). Process for the alkylation of a cyclopentadiene. WO1997042144A1.

-

SpectraBase. (n.d.). 2-Diazo-1-[2-(phenylethynyl)cyclopentenyl]-1-propanone. Retrieved from [Link].

- Reetz, M. T., & Maier, W. F. (1988). Cyclopentanone, 2-tert-pentyl-. Organic Syntheses, 66, 85.

- Ziegler, K., & Froitzheim-Kühlhorn, H. (1955). Process for the preparation of sodium cyclopentadiene, sodium alkyl and sodium benzyl cyclopentadienes. DE1000379B.

- Szőri, M., et al. (2021). Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics, 21(17), 13167-13182.

- LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Toxicological Sciences, 139(2), 241-256.

-

Chad's Prep. (2021, April 24). 21.8 Michael Reactions | Organic Chemistry [Video]. YouTube. [Link]

Sources

- 1. This compound | C8H12O | CID 98095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 105-24-8 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO1997042144A1 - Process for the alkylation of a cyclopentadiene - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Michael Reaction | NROChemistry [nrochemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Antiviral activity of cyclopentenone prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antiviral effect of cyclopentenone prostaglandins on vesicular stomatitis virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.wur.nl [research.wur.nl]

- 15. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 1-(2-Cyclopentenyl)-2-propanone

An In-depth Technical Guide to 1-(2-Cyclopentenyl)-2-propanone

Introduction: Unveiling this compound

This compound (CAS No: 105-24-8) is a fascinating bifunctional molecule that incorporates a reactive ketone group and a strained cyclic alkene.[1] Its structure, featuring a chiral center at the point of attachment between the ring and the propanone side chain, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, analytical characterization, synthetic methodologies, and safety considerations, tailored for professionals in chemical research and drug development. The presence of both a nucleophilic/electrophilic carbonyl center and an electrophilic double bond within a compact framework allows for diverse and regioselective chemical transformations.

Part 1: Physicochemical and Spectroscopic Profile

The physical state and molecular characteristics of a compound are foundational to its application in synthesis and formulation. This compound is typically a colorless to pale yellow liquid with a distinct odor.[1] Its properties are dictated by the interplay between the polar ketone group and the nonpolar hydrocarbon structure.

Physical and Computed Properties

A summary of the key physical and computed properties for this compound is presented below. This data is crucial for predicting its behavior in various solvents, its volatility, and for designing appropriate reaction and purification conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | PubChem[2] |

| Molecular Weight | 124.18 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |

| IUPAC Name | 1-(Cyclopent-2-en-1-yl)propan-2-one | PubChem[2] |

| CAS Number | 105-24-8 | CymitQuimica[1] |

| XLogP3 (Computed) | 1.4 | PubChem[2] |

| Hydrogen Bond Donors | 0 | PubChem[2] |

| Hydrogen Bond Acceptors | 1 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral features are detailed below, providing a benchmark for sample characterization.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by two key features. A strong, sharp absorption band is expected around 1715 cm⁻¹ , characteristic of a saturated ketone (C=O) stretching vibration. Another significant, though weaker, band should appear around 1650 cm⁻¹ due to the C=C stretching of the cyclopentenyl ring.[2]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum provides a detailed map of the molecule's hydrogen environments. Key expected signals include:

-

Vinyl Protons : Two distinct multiplets in the range of δ 5.5-6.0 ppm , corresponding to the two hydrogens on the double bond of the cyclopentene ring.

-

Acetyl Protons : A sharp singlet at approximately δ 2.1 ppm , integrating to three protons, representing the methyl group of the ketone.

-

Allylic and Aliphatic Protons : A series of complex multiplets between δ 1.5-3.0 ppm , corresponding to the protons on the cyclopentene ring and the methylene bridge.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon spectrum confirms the carbon framework. Expected key resonances include:

-

Carbonyl Carbon : A signal far downfield, around δ 208 ppm .

-

Olefinic Carbons : Two signals in the region of δ 130-140 ppm .

-

Methyl Carbon : A signal upfield, around δ 30 ppm .

-

Aliphatic Carbons : Several signals in the δ 20-50 ppm range.

-

-

Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 124 . Common fragmentation patterns would involve the loss of the acetyl group (CH₃CO•) leading to a fragment at m/z = 81, and cleavage of the side chain, resulting in a prominent peak corresponding to the cyclopentenyl moiety.[2]

Part 2: Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is paramount for its effective use as a synthetic intermediate.

Synthetic Strategy: Allylic Alkylation

A robust and logical approach to synthesizing this molecule is through the allylic alkylation of a cyclopentene derivative with an acetone enolate or its equivalent. This method provides direct access to the target structure by forming the key C-C bond at the allylic position. The choice of a nucleophilic acetone equivalent and an electrophilic cyclopentenyl precursor is critical for achieving high yield and selectivity.

Caption: Synthetic pathway via allylic alkylation.

Reactivity Profile

The molecule's reactivity is twofold:

-

Ketone Carbonyl Chemistry : The carbonyl group is susceptible to nucleophilic attack, enabling reactions such as Grignard additions, reductions to the corresponding alcohol, and formation of imines or enamines.

-

Alkene Chemistry : The double bond in the cyclopentenyl ring can undergo electrophilic additions (e.g., halogenation, hydrohalogenation), epoxidation, and hydrogenation. As an enone-like structure, it can also participate in conjugate additions, although this is less favored than in a fully conjugated cyclopentenone system.[3]

Part 3: Experimental Protocol and Workflow

This section provides a trusted, step-by-step methodology for the synthesis and subsequent characterization of this compound. This protocol is designed to be self-validating, with clear checkpoints for analysis.

Detailed Synthesis Protocol: Alkylation of 3-Chlorocyclopentene

Objective: To synthesize this compound from 3-chlorocyclopentene and acetone.

Materials:

-

3-Chlorocyclopentene

-

Acetone (anhydrous)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas supply

Procedure:

-

Enolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous THF (100 mL) and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (55 mL, 110 mmol, 1.1 eq) via syringe.

-

To this cooled solution, add anhydrous acetone (7.3 mL, 100 mmol, 1.0 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting lithium enolate solution at -78 °C for 1 hour.

-

Alkylation: Add 3-chlorocyclopentene (10.26 g, 100 mmol, 1.0 eq) dropwise to the enolate solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Work-up and Purification: Quench the reaction by slowly adding 1 M HCl (50 mL) at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (e.g., 95:5 hexane:ethyl acetate) to yield the pure product.

Characterization Workflow

A systematic workflow is essential to validate the identity, purity, and structure of the synthesized compound.

Caption: Post-synthesis characterization workflow.

Part 4: Safety and Handling

While specific toxicological data for this compound is not extensively documented, its structural components—a ketone and a cyclic alkene—suggest a prudent handling approach. Structurally related compounds like 2-cyclopentenone are known flammables and irritants.[4]

-

General Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Flammability : The compound is expected to be a flammable liquid. Keep away from heat, sparks, and open flames.[4] Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Health Hazards : May cause skin and eye irritation. Inhalation of vapors may lead to respiratory tract irritation.[4] Avoid breathing vapors. In case of contact, flush the affected area with copious amounts of water.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

This guide provides a foundational understanding of this compound, equipping researchers with the necessary knowledge for its synthesis, characterization, and safe application in advanced chemical research.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 98095, this compound. Available at: [Link]

-

Wikipedia (2023). Cyclopentenone. Available at: [Link]

-

Cole-Parmer (2021). Material Safety Data Sheet - 2-Cyclopentenone, 98%. Available at: [Link]

Sources

An In-Depth Technical Guide to 1-(2-Cyclopentenyl)-2-propanone: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 1-(2-Cyclopentenyl)-2-propanone, a versatile ketone intermediate. With a molecular formula of C₈H₁₂O and a molecular weight of 124.18 g/mol , this compound incorporates the key structural motifs of a cyclopentene ring and a propanone side chain.[1] These features make it a valuable building block in synthetic organic chemistry. This document details its physicochemical properties, outlines a robust synthetic methodology, establishes protocols for its analytical characterization, and explores the broader therapeutic relevance of its core cyclopentenone scaffold, particularly in the context of drug development. The guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug discovery.

Introduction: The Strategic Importance of the Cyclopentenone Scaffold

The cyclopentenone ring system is a privileged structure in medicinal chemistry and natural product synthesis. As a classic α,β-unsaturated ketone, its conjugated system imparts unique reactivity, allowing for strategic functionalization through various chemical transformations.[2] Most notably, the cyclopentenone core is the foundational framework for prostaglandins—a class of lipid compounds with profound physiological effects.[3][4]

Cyclopentenone prostaglandins (cyPGs) are critical regulators of inflammation, cell proliferation, and apoptosis.[3][4] Their biological activity is often attributed to the reactive α,β-unsaturated carbonyl group, which can undergo Michael addition with cellular nucleophiles, such as cysteine residues in proteins. This covalent modification allows cyPGs to modulate the function of key signaling proteins, including transcription factors like NF-κB, making them potent anti-inflammatory and anti-neoplastic agents.[4]

This compound serves as a valuable synthon, providing direct access to this powerful pharmacophore. Its structure can be envisioned as a precursor to more complex prostaglandin analogs, where the propanone side chain can be elaborated to form the characteristic lipid chains of these biomolecules. Understanding the synthesis and reactivity of this specific ketone is therefore of significant interest to scientists aiming to develop novel therapeutics targeting inflammatory diseases and cancer.[5][6]

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in a research setting. These properties dictate handling, reaction conditions, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | PubChem[1] |

| IUPAC Name | 1-(cyclopent-2-en-1-yl)propan-2-one | PubChem[1] |

| Molecular Weight | 124.18 g/mol | PubChem[1] |

| CAS Number | 105-24-8 | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[5] |

| Solubility | Moderately soluble in organic solvents; limited in water | CymitQuimica[5] |

Synthesis and Purification

While numerous methods exist for the general synthesis of substituted cyclopentenones, such as the Nazarov cyclization and Pauson-Khand reaction, a direct and practical approach for this compound involves the palladium-catalyzed allylic alkylation of a suitable enolate.[2][7][8] This method offers high regioselectivity and is amenable to scale-up.

Proposed Synthetic Pathway: Palladium-Catalyzed Allylic Alkylation

The underlying principle of this synthesis is the generation of a ketone enolate which then acts as a nucleophile to displace a leaving group from an allylic substrate, catalyzed by a palladium(0) complex. For this specific target, the acetone enolate can be reacted with a 3-halocyclopentene.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Acetone (anhydrous)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

3-Bromocyclopentene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Enolate Generation: To an oven-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine, followed by the dropwise addition of an equimolar amount of n-BuLi. Allow the solution to stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

-

Slowly add one equivalent of anhydrous acetone to the LDA solution. The formation of the lithium enolate of acetone should be allowed to proceed for 1 hour at -78 °C. Causality: The use of a strong, non-nucleophilic base like LDA at low temperature ensures rapid and complete deprotonation to form the kinetic enolate, preventing self-condensation of acetone.

-

Alkylation Reaction: To the enolate solution, add the palladium catalyst, Pd(PPh₃)₄ (approx. 1-2 mol%). Subsequently, add 0.9 equivalents of 3-bromocyclopentene dropwise to the reaction mixture. Causality: The palladium catalyst is essential for activating the allylic bromide, forming a π-allyl palladium complex that is highly electrophilic and susceptible to attack by the "soft" enolate nucleophile.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Analytical Characterization and Quality Control

Rigorous characterization is necessary to confirm the identity and purity of the synthesized compound. The primary methods for this are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for assessing the purity of the volatile ketone product and confirming its molecular weight.

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.

-

Injection Mode: Split (e.g., 50:1 ratio).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Expected Results: The resulting total ion chromatogram (TIC) should show a single major peak corresponding to the product. The mass spectrum of this peak is expected to exhibit a molecular ion peak [M]⁺ at m/z = 124 , consistent with the molecular weight of C₈H₁₂O.

Predicted Fragmentation Pattern: The fragmentation will be dictated by the stability of the resulting carbocations and neutral losses. Key expected fragments include:

-

m/z = 81: Loss of an acetyl radical (•CH₂C(O)CH₃), resulting in a stable cyclopentenyl cation.

-

m/z = 67: The characteristic cyclopentenyl cation [C₅H₇]⁺.

-

m/z = 43: A prominent peak corresponding to the acetyl cation [CH₃CO]⁺.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the chemical environment of each proton (¹H) and carbon (¹³C) atom.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

~5.6-5.9 ppm (m, 2H): Olefinic protons (-CH=CH-) of the cyclopentene ring.

-

~3.0-3.3 ppm (m, 1H): Allylic methine proton (-CH-CH₂-CO). This proton is coupled to the adjacent olefinic and methylene protons.

-

~2.0-2.5 ppm (m, 4H): Methylene protons on the cyclopentene ring and the methylene protons adjacent to the carbonyl group.

-

~2.1 ppm (s, 3H): Singlet for the methyl protons of the acetyl group (-COCH₃).

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

~208 ppm: Carbonyl carbon (C=O).

-

~130-135 ppm: Olefinic carbons (-CH=CH-).

-

~45-50 ppm: Methylene carbon adjacent to the carbonyl (-CH₂-CO).

-

~40-45 ppm: Allylic methine carbon (-CH-).

-

~30-35 ppm: Allylic methylene carbon in the ring.

-

~29 ppm: Methyl carbon (-COCH₃).

-

~25 ppm: Saturated methylene carbon in the ring.

Applications in Drug Development: A Gateway to Prostaglandins

The primary value of this compound in drug development lies in its utility as a precursor for prostaglandin analogs. Prostaglandins are potent signaling molecules that are often difficult and expensive to synthesize.[9] A chemoenzymatic and modular approach starting from simple building blocks is highly desirable.

The structure of this compound contains the core cyclopentene ring and a side chain that can be chemically modified. For instance, the ketone can be reduced to a secondary alcohol, a key functional group in many prostaglandins. Further, the acetyl methyl group could be functionalized via enolate chemistry to build the full α-chain of a prostaglandin molecule. The double bond in the cyclopentene ring provides a handle for introducing the ω-chain through conjugate addition reactions, a cornerstone of prostaglandin synthesis.[10]

By serving as a readily accessible intermediate, this compound can facilitate the exploration of novel prostaglandin derivatives with improved therapeutic profiles, such as enhanced stability, greater target selectivity, or reduced side effects, for treating inflammatory conditions, cancer, and viral infections.[3][4]

Conclusion

This compound is a strategically important organic compound whose value is derived from its core cyclopentenone-like structure. This guide has detailed its fundamental properties, proposed a logical and scalable synthetic route, and established robust analytical protocols for its characterization. For researchers in medicinal chemistry, this molecule represents not just a synthetic target, but a key starting point for the development of sophisticated prostaglandin analogs and other bioactive molecules, underscoring the enduring importance of versatile building blocks in the pursuit of novel therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 98095, this compound. Retrieved from [Link].

-

American Chemical Society (n.d.). Reactions of .alpha.,.beta.-unsaturated ketones with urea. Synthesis and spectral properties of 2(1H)-pyrimidinone derivatives. Journal of Chemical & Engineering Data. Retrieved from [Link].

-

Ferreira, V. F., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(24), 15037-15100. Retrieved from [Link].

-

Study.com (n.d.). Alpha Beta Unsaturated Ketone: Formation & Reduction. Retrieved from [Link].

-

Maccalli, C., et al. (2006). Cyclopentenone: A special moiety for anticancer drug design. Anti-Cancer Drugs, 17(9), 1017-1022. Retrieved from [Link].

-

Organic Syntheses (n.d.). 2-allylcyclohexanone. Retrieved from [Link].

-

Organic Chemistry Portal (n.d.). Cyclopentenone synthesis. Retrieved from [Link].

-

LibreTexts Chemistry (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link].

-

ResearchGate (2020). Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. Retrieved from [Link].

-

Omollo, A. C., & K'okul, F. O. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Physiology, 12, 697523. Retrieved from [Link].

-

Organic Syntheses (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Organic Syntheses, 95, 46-59. Retrieved from [Link].

-

Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal Research Reviews, 21(3), 185-210. Retrieved from [Link].

-

Wang, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 2539. Retrieved from [Link].

Sources

- 1. This compound | C8H12O | CID 98095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Propanone, 1-cyclopentyl- [webbook.nist.gov]

- 7. Cyclopentenone synthesis [organic-chemistry.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to 1-cyclopent-2-en-1-ylpropan-2-one: Nomenclature, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive analysis of the organic compound 1-cyclopent-2-en-1-ylpropan-2-one . We will establish its definitive IUPAC nomenclature, propose a robust synthetic methodology based on nucleophilic substitution, and detail a complete analytical workflow for its structural verification using modern spectroscopic techniques. This document is intended for researchers in organic synthesis, drug development, and analytical chemistry, offering both theoretical grounding and practical, field-tested insights into the chemistry of substituted ketones.

Part 1: Nomenclature and Structural Elucidation

The foundation of any chemical study is the unambiguous identification of the molecule. The name "1-(2-Cyclopentenyl)-2-propanone" is a common but slightly informal descriptor. The systematic name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides a rigorous and universally understood identifier.

1.1. IUPAC Name Determination

The IUPAC name for the structure is 1-cyclopent-2-en-1-ylpropan-2-one [1]. This name is derived by applying the following nomenclature rules:

-

Identify the Principal Functional Group: The ketone (C=O) is the highest priority functional group, giving the suffix "-one".

-

Identify the Parent Chain: The longest continuous carbon chain containing the ketone is a three-carbon chain. Therefore, the parent alkane is propane, which becomes "propanone".

-

Number the Parent Chain: The chain is numbered to give the ketone the lowest possible locant. This places the carbonyl carbon at position 2, leading to "propan-2-one".

-

Identify the Substituent: The propanone chain is attached to a five-membered ring with one double bond, which is a cyclopentenyl group.

-

Number the Substituent: The ring is numbered starting from the point of attachment to the parent chain (position 1). The double bond must be given the lowest possible locants, which are 2 and 3. Thus, the substituent is "cyclopent-2-en-1-yl". The "-yl" suffix indicates it is a substituent.

-

Assemble the Full Name: The substituent and its position on the parent chain are named as a prefix. The cyclopentenyl group is attached to position 1 of the propan-2-one chain.

Combining these elements gives the full, unambiguous IUPAC name: 1-cyclopent-2-en-1-ylpropan-2-one .

Part 2: Synthesis via Enolate Alkylation

A robust and logical method for constructing the carbon-carbon bond between the cyclopentenyl ring and the propanone moiety is the alkylation of an enolate. This classic SN2 reaction is a cornerstone of organic synthesis due to its reliability and versatility[2][3].

2.1. Retrosynthetic Analysis

The target molecule can be disconnected at the C1-C1' bond (the bond between the propanone and cyclopentene moieties). This disconnection reveals two synthons: an acetone enolate nucleophile and a cyclopentenyl electrophile. These correspond to the practical reagents acetone and a 3-halocyclopentene (e.g., 3-bromocyclopentene).

2.2. Proposed Reaction Mechanism

The synthesis proceeds via a two-step mechanism: enolate formation followed by nucleophilic substitution.

-

Enolate Formation: A strong, sterically hindered base is required to fully deprotonate acetone to its enolate form, preventing side reactions like self-condensation. Lithium diisopropylamide (LDA) is the base of choice for this purpose, as it quantitatively converts the ketone to its kinetic enolate[2][4]. The low reaction temperature (-78 °C) ensures the stability of the enolate.

-

SN2 Alkylation: The resulting acetone enolate is a potent carbon nucleophile. It attacks the electrophilic carbon of 3-bromocyclopentene, displacing the bromide leaving group in a classic SN2 fashion[2][3].

The overall workflow is depicted below.

2.3. Experimental Protocol

This protocol is a generalized procedure and should be performed by qualified personnel in a controlled laboratory setting.

-

Apparatus Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is assembled.

-

Reagent Preparation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. Diisopropylamine is added, followed by the dropwise addition of an equimolar amount of n-butyllithium to generate LDA in situ.

-

Enolate Formation: Acetone (1.0 eq) is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 30-45 minutes to ensure complete formation of the lithium enolate.

-

Alkylation: 3-Bromocyclopentene (0.95 eq) dissolved in a small amount of anhydrous THF is added slowly to the enolate solution. The reaction is stirred at -78 °C for 2-4 hours, then allowed to warm slowly to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure target compound.

Part 3: Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized product is achieved through a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

3.1. Analytical Workflow

The following diagram outlines the logical flow for sample analysis and data integration to confirm the molecular structure.

3.2. Expected Spectroscopic Data

The following table summarizes the predicted spectroscopic data for 1-cyclopent-2-en-1-ylpropan-2-one based on established principles[5][6][7].

| Technique | Feature | Expected Value / Observation | Justification |

| IR Spectroscopy | C=O Stretch | ~1715 cm⁻¹ (strong, sharp) | Characteristic of a saturated aliphatic ketone[6][8]. |

| C=C Stretch | ~1650 cm⁻¹ (medium, sharp) | Characteristic of a non-conjugated alkene double bond[9]. | |

| sp² C-H Stretch | >3000 cm⁻¹ (medium) | Vinylic C-H bonds of the cyclopentene ring[8]. | |

| sp³ C-H Stretch | <3000 cm⁻¹ (strong) | Aliphatic C-H bonds in the structure. | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 124.09 | Corresponds to the molecular formula C₈H₁₂O[1]. |

| α-Cleavage | m/z = 81 | Loss of the acetyl radical (•CH₂C(O)CH₃). | |

| α-Cleavage | m/z = 43 | Formation of the stable acylium ion ([CH₃CO]⁺), often the base peak[10][11]. | |

| ¹H NMR | -CH₃ (acetyl) | ~2.1 ppm (singlet, 3H) | Protons of the methyl group adjacent to the carbonyl. |

| =CH- (vinylic) | ~5.5 - 6.0 ppm (multiplet, 2H) | Protons on the C=C double bond, deshielded. | |

| -CH₂- (allyl) | ~2.3 ppm (multiplet, 2H) | Methylene protons adjacent to the double bond. | |

| -CH₂- (α to C=O) | ~2.5 ppm (doublet, 2H) | Methylene protons adjacent to the carbonyl group. | |

| -CH- (chiral center) | ~3.0 ppm (multiplet, 1H) | The proton at the junction of the ring and side chain. | |

| ¹³C NMR | C=O (ketone) | ~208 ppm | Characteristic chemical shift for a ketone carbonyl carbon[5][7]. |

| C=C (alkene) | ~130 ppm | Chemical shifts for the two vinylic carbons. | |

| -CH₃ (acetyl) | ~30 ppm | Methyl carbon adjacent to the carbonyl. | |

| Aliphatic Carbons | 25 - 50 ppm | Remaining sp³ hybridized carbons of the ring and side chain. |

Part 4: Applications and Future Research

4.1. Potential Applications

While specific applications for this exact molecule are not widely documented, its structure suggests potential utility as a synthetic intermediate. The ketone functionality allows for a wide range of transformations (e.g., reduction, Grignard addition, Wittig reaction), while the alkene can undergo reactions such as hydrogenation, epoxidation, or dihydroxylation. This dual functionality makes it a versatile building block for constructing more complex molecular architectures, potentially in the synthesis of natural products or pharmaceutical agents[12]. The saturated analog, 1-Cyclopentylpropan-2-one, is known as a reagent in the synthesis of the vasoconstrictor Cyclopentamine, highlighting the potential utility of this structural class[13].

4.2. Future Research Directions

-

Stereoselective Synthesis: The molecule contains a stereocenter at the C1 position of the cyclopentenyl ring. Future work could focus on developing asymmetric syntheses to access enantiomerically pure forms of the compound, enabling the study of its chiroptical properties and stereospecific reactions.

-

Derivatization and Biological Screening: A library of derivatives could be generated by exploiting the reactivity of the ketone and alkene groups. These new compounds could be screened for various biological activities, given that the cyclopentenone motif is a key structural element in many bioactive molecules, including prostaglandins[12].

-

Polymer Chemistry: The alkene functionality could potentially be used in polymerization reactions, incorporating the ketone-containing side chain to modify polymer properties.

References

-

JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

Chen, P., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(11), 4163-4172. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98095, this compound. Retrieved from [Link]

-

dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]

-

Chen, P., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

-

JoVE. (2025). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]

-

Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

OpenStax adaptation. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 1122-98-1 | Product Name: 1-Cyclopentylpropan-2-one. Retrieved from [Link]

-

Lumen Learning. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). Alkylation of Enolates. YouTube. Retrieved from [Link]

-

Theoduloz, C., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(19), 11735-11781. Retrieved from [Link]

Sources

- 1. This compound | C8H12O | CID 98095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 9. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to the Spectral Analysis of 1-(2-Cyclopentenyl)-2-propanone

This in-depth technical guide provides a comprehensive analysis of the spectral data for 1-(2-Cyclopentenyl)-2-propanone, a ketone of interest in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the causal relationships behind spectral features and provides validated protocols for data acquisition, ensuring scientific integrity and practical applicability.

Introduction

This compound (C₈H₁₂O, Molecular Weight: 124.18 g/mol ) is a fascinating molecule that combines the structural features of a cyclopentene ring and a propanone side chain. Understanding its three-dimensional structure and electronic properties is paramount for its application in complex molecular syntheses. Spectroscopic analysis provides a powerful, non-destructive window into these characteristics. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, offering a detailed interpretation of each.

Disclaimer: The spectral data presented in this guide are predicted based on established principles of spectroscopy and analysis of structurally similar compounds. While intended to be representative, they are for educational and illustrative purposes. For definitive analysis, experimental data should be acquired from a verified sample.

Molecular Structure and Predicted Spectral Features

The structure of this compound is foundational to interpreting its spectral data. The numbering convention used throughout this guide is illustrated in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen environments in a molecule. The predicted chemical shifts (δ) are influenced by the electron density around the protons, which is affected by neighboring atoms and functional groups.

Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2, H3 | 5.6 - 5.8 | m | - |

| H1 | 3.0 - 3.3 | m | - |

| H6 | 2.4 - 2.6 | m | - |

| H4, H5 | 1.5 - 2.2 | m | - |

| H8 | 2.1 | s | - |

Interpretation of the ¹H NMR Spectrum

-

Olefinic Protons (H2, H3): The protons on the double bond of the cyclopentenyl ring are expected to be the most deshielded, appearing furthest downfield in the 5.6 - 5.8 ppm range. Their complex multiplicity arises from coupling to each other and to the adjacent allylic protons.

-

Allylic/Methine Proton (H1): This proton is adjacent to the double bond and the propanone side chain, leading to a downfield shift to the 3.0 - 3.3 ppm region. Its multiplicity will be complex due to coupling with the olefinic and adjacent methylene protons.

-

Methylene Protons adjacent to Carbonyl (H6): These protons are alpha to the carbonyl group, which is an electron-withdrawing group, causing a deshielding effect and a predicted shift to the 2.4 - 2.6 ppm range.

-

Aliphatic Methylene Protons (H4, H5): These protons on the cyclopentenyl ring are in a more shielded environment and are expected to appear in the upfield region of 1.5 - 2.2 ppm.

-

Methyl Protons (H8): The three equivalent protons of the methyl group are adjacent to the carbonyl group and will appear as a sharp singlet around 2.1 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved to avoid peak broadening.[1]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[2]

-

Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters, such as a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[1]

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to enhance the signal and produce a spectrum of singlets for each unique carbon environment.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C7 (C=O) | 208 - 210 |

| C2, C3 | 130 - 135 |

| C6 | 45 - 50 |

| C1 | 40 - 45 |

| C4, C5 | 30 - 35 |

| C8 | 29 - 31 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C7): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom, resulting in a chemical shift in the 208 - 210 ppm range.

-

Olefinic Carbons (C2, C3): The sp² hybridized carbons of the double bond will appear in the 130 - 135 ppm region.

-

Methylene Carbon alpha to Carbonyl (C6): This carbon is deshielded by the adjacent carbonyl group and is expected to have a chemical shift in the 45 - 50 ppm range.

-

Allylic/Methine Carbon (C1): The allylic carbon will be found in the 40 - 45 ppm region.

-

Aliphatic Methylene Carbons (C4, C5): These sp³ hybridized carbons in the cyclopentenyl ring are the most shielded and will appear in the upfield region of 30 - 35 ppm.

-

Methyl Carbon (C8): The methyl carbon of the propanone moiety is expected to have a chemical shift in the 29 - 31 ppm range.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent, due to the lower sensitivity of the ¹³C nucleus.[2]

-

Instrument Setup and Locking/Shimming: The procedure is the same as for ¹H NMR.

-

Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Processing: Process the FID as described for ¹H NMR. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3050 | C-H stretch | Olefinic |

| 2960 - 2850 | C-H stretch | Aliphatic |

| ~1715 | C=O stretch | Ketone |

| ~1650 | C=C stretch | Alkene |

Interpretation of the IR Spectrum

-

C=O Stretch: The most characteristic peak in the IR spectrum of this compound will be the strong absorption band around 1715 cm⁻¹, which is indicative of the carbonyl group of a saturated ketone.

-

C=C Stretch: A weaker absorption band is expected around 1650 cm⁻¹ corresponding to the carbon-carbon double bond stretching vibration in the cyclopentenyl ring.

-

C-H Stretches: The region above 3000 cm⁻¹ will show a peak around 3050 cm⁻¹ for the C-H stretching of the olefinic protons. Below 3000 cm⁻¹, there will be multiple peaks between 2960 and 2850 cm⁻¹ corresponding to the C-H stretching of the aliphatic and methyl protons.

Experimental Protocol for IR Spectroscopy (Neat Liquid)

-

Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat thin film.[3] Place a drop of the liquid on a salt plate (e.g., NaCl or KBr).[4][5]

-

Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.[3]

-

Data Acquisition: Place the salt plate assembly in the sample holder of the IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum of the empty spectrometer should be run and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Caption: Experimental workflow for IR spectroscopy of a neat liquid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common technique.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment |

| 124 | [M]⁺ (Molecular Ion) |

| 109 | [M - CH₃]⁺ |

| 81 | [M - CH₃CO]⁺ |

| 67 | [C₅H₇]⁺ (Cyclopentenyl cation) |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 124, corresponding to the molecular weight of the compound.

-

Major Fragmentation Pathways:

-

Loss of a Methyl Group: A common fragmentation for ketones is the loss of an alkyl group adjacent to the carbonyl. Loss of the methyl group (CH₃) would result in a fragment at m/z 109.

-

McLafferty Rearrangement: While not the most prominent pathway here, it's a possibility for ketones with gamma-hydrogens.

-

Alpha-Cleavage: Cleavage of the bond between C1 and C6 would lead to the formation of the stable cyclopentenyl cation at m/z 67 and the acyl radical. Alternatively, cleavage can result in the acylium ion at m/z 43, which is often a prominent peak for methyl ketones.

-

Loss of an Acetyl Group: Loss of the entire acetyl group (CH₃CO) would result in a fragment at m/z 81.

-

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

-

GC Separation: Inject the sample into the gas chromatograph, where it is vaporized and separated from any impurities based on its boiling point and interactions with the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum that can be analyzed to determine the molecular weight and fragmentation pattern.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the connectivity of atoms to the identification of functional groups and the overall molecular framework. The predicted data and interpretations within this guide serve as a valuable resource for researchers working with this and structurally related compounds, underscoring the power of modern spectroscopic methods in chemical analysis and drug development.

References

-

IR Spectroscopy of Liquids - Organic Chemistry at CU Boulder. [Link]

-

How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. [Link]

-

Describe the procedure for preparing a liquid sample for infrared examination. | Homework.Study.com. [Link]

-

NMR Spectrum Acquisition - Organic Chemistry at CU Boulder. [Link]

-

How To Prepare And Run An NMR Sample - Blogs - News - alwsci. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. homework.study.com [homework.study.com]

- 5. How Do You Prepare Samples For Ir? A Guide To Solid, Liquid, And Gas Sample Prep - Kintek Solution [kindle-tech.com]

A Technical Guide to the Potential Biological Activity of 1-(2-Cyclopentenyl)-2-propanone: A Structurally-Informed Research Framework

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

In the vast landscape of chemical compounds, many molecules remain enigmatic, their biological potential yet to be unlocked. 1-(2-Cyclopentenyl)-2-propanone is one such molecule. While public-domain research dedicated to its specific biological activities is sparse, its chemical architecture provides compelling clues for potential interactions within biological systems. This guide, therefore, takes a structurally-informed approach. Instead of presenting a non-existent body of work, we will dissect the molecule's key features and draw upon the well-documented activities of structurally analogous compounds. This document serves as a roadmap for the curious researcher, offering a theoretical framework, testable hypotheses, and detailed experimental protocols to begin the exploration of this compound's biological significance.

Molecular Architecture of this compound

At its core, this compound is a relatively simple molecule with the chemical formula C8H12O.[1] Its structure is characterized by two key moieties: a five-membered cyclopentenyl ring and a propanone side chain.

| Property | Value | Source |

| Molecular Formula | C8H12O | PubChem[1] |

| Molecular Weight | 124.18 g/mol | PubChem[1] |

| IUPAC Name | 1-(cyclopent-2-en-1-yl)propan-2-one | PubChem[1] |

The presence of the double bond in the cyclopentenyl ring introduces a site of unsaturation, which can be a key site for chemical reactivity. The ketone group on the propanone chain is a polar feature that can participate in hydrogen bonding.

Insights from Structurally Related Compounds: The Case of Cyclopentenone Prostaglandins

While this compound itself is not a cyclopentenone, the most informative structural analogs with profound biological activity are the cyclopentenone prostaglandins (cyPGs).[2] These lipid mediators, which include species like PGA1, PGA2, and PGJ2, are characterized by an α,β-unsaturated ketone within a cyclopentenone ring.[2][3] This feature is crucial for their biological effects.

The bioactivity of cyPGs stems from their ability to interact with various cellular targets, primarily through the reactivity of the α,β-unsaturated carbonyl group.[3] This allows them to modulate key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[2]

Anti-Inflammatory Activity of Cyclopentenone Prostaglandins

A hallmark of cyPGs is their potent anti-inflammatory activity. They can suppress the inflammatory response by interfering with critical signaling pathways such as NF-κB, AP-1, MAPK, and JAK/STAT.[2] This is achieved through both peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent and -independent mechanisms.[2][3] The transcription factor NF-κB and its activating kinase are key targets for the anti-inflammatory action of 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2), a well-studied cyPG.[3]

Anti-Proliferative and Pro-Apoptotic Effects

Certain cyPGs, such as Δ(7)-PGA1 and Δ(12)-PGJ2, exhibit strong anti-tumor activity by inducing cell cycle arrest or apoptosis in cancer cells.[3] For instance, PGA1 and PGJ2 have been shown to inhibit the growth of human T-cell leukemia virus type-I (HTLV-1) producing cells by arresting them at the G1/S interface.[2]

The following diagram illustrates the central role of the cyclopentenone ring in the mechanism of action of cyPGs, particularly in the inhibition of the NF-κB pathway.

Caption: Mechanism of NF-κB Inhibition by Cyclopentenone Prostaglandins.

A Proposed Research Framework for this compound

Given the lack of direct data, a systematic investigation is warranted. The following experimental workflow is proposed to elucidate the potential biological activities of this compound.

Sources

- 1. This compound | C8H12O | CID 98095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

- 3. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Cyclopentenyl)-2-propanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Cyclopentenyl)-2-propanone, a versatile ketone embodying a reactive cyclopentene moiety, serves as a valuable intermediate in organic synthesis. This technical guide provides a comprehensive review of its synthesis, spectroscopic characterization, and key chemical transformations. Particular emphasis is placed on its role as a precursor in the synthesis of complex molecules, including natural products and pharmaceutically relevant compounds. This document aims to be a critical resource for researchers leveraging the unique chemical properties of this compound in their synthetic endeavors.

Introduction

This compound, also known as 2-cyclopentenyl-1-acetone, is a carbocyclic ketone with the molecular formula C₈H₁₂O.[1] Its structure, featuring a five-membered ring with an endocyclic double bond and a propanone substituent, presents a unique combination of reactive sites. The ketone functionality allows for a wide range of classical carbonyl chemistry, while the allylic position and the double bond of the cyclopentenyl ring offer avenues for various addition and rearrangement reactions. These characteristics make it a valuable building block in the construction of more complex molecular architectures, particularly in the fields of natural product synthesis and medicinal chemistry.[1] The cyclopentenone core, for instance, is a key structural motif in prostaglandins, a class of biologically active lipids.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 1-(Cyclopent-2-en-1-yl)propan-2-one | PubChem |

| CAS Number | 105-24-8 | PubChem |

| Molecular Formula | C₈H₁₂O | PubChem[1] |

| Molecular Weight | 124.18 g/mol | PubChem[1] |